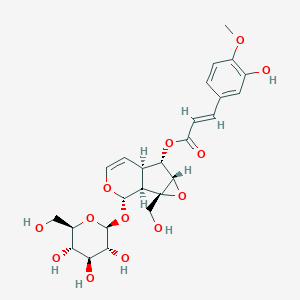
Methanediamine dihydrochloride
説明
Synthesis Analysis
The papers provided do not specifically address the synthesis of methanediamine dihydrochloride. However, they do discuss the activation and reaction of methane with chlorine. For instance, the paper titled "Activation of methane by supported rhodium complexes" describes the catalytic process where methane reacts with chlorine to produce chloromethanes, which could be a step in the synthesis of more complex chlorinated methane derivatives like methanediamine dihydrochloride.
Molecular Structure Analysis
While methanediamine dihydrochloride's molecular structure is not directly analyzed, the paper "Crystal and molecular structure of bis(chlorodiphenylstannyl)methane" provides insights into the molecular structure of a related compound, bis(chlorodiphenylstannyl)methane. This compound features a methane backbone with chlorine and phenyl groups attached to tin atoms. The molecular structure is characterized by polymeric chains and pentacoordinated tin atoms, which could be useful when considering the steric and electronic environment around a methane core in other derivatives.
Chemical Reactions Analysis
The papers discuss various reactions involving methane and chlorine. The "Activation of methane by supported rhodium complexes" suggests a mechanism for the chlorination of methane, which is a reaction that could be relevant to the chemical behavior of methanediamine dihydrochloride under certain conditions. Additionally, "Pyrolysis of methyl chloride, a pathway in the chlorine-catalyzed polymerization of methane" explores the pyrolysis of methyl chloride, a reaction that produces various hydrocarbons and could inform the understanding of the decomposition or transformation pathways of chlorinated methane derivatives.
Physical and Chemical Properties Analysis
科学的研究の応用
Astrochemistry
Methanediamine (CH2(NH2)2) has been identified as a precursor to nucleobases in the interstellar medium .
Summary of the Application
Methanediamine is the simplest molecule to contain the NCN moiety and could be a vital intermediate in the abiotic formation of heterocyclic and aromatic systems such as nucleobases, which all contain the NCN moiety .
Methods of Application or Experimental Procedures
Low-temperature interstellar analog ices composed of ammonia and methylamine were exposed to energetic electrons which act as proxies for secondary electrons produced in the track of galactic cosmic rays. These experimental conditions, which simulate the conditions within cold molecular clouds, result in radical formation and initiate aminomethyl (ĊH2NH2) and amino ( NH2) radical chemistry .
Results or Outcomes
Methanediamine was identified in the gas phase upon sublimation, while its isomer methylhydrazine (CH3NHNH2) was not observed. The molecular formula was confirmed to be CH6N2 through the use of isotopically labeled reactants .
Chemical Synthesis
Methanediamine dihydrochloride is used in synthetic preparations .
Summary of the Application
Methanediamine dihydrochloride can be used as a reactant to synthesize poly(methylene biguanides) via polycondensation reaction with sodium dicyanamide in the presence of 1-butanol. It can also be used to synthesize didodecanoylamides by reacting with (2 S )-2-methyldodecanoyl chloride via acylation in the presence of sodium bicarbonate .
Results or Outcomes
The specific results or outcomes of these synthetic preparations are not detailed in the sources .
Astrobiology
Methanediamine is a critical building block that could lead to key insights into the origins of life .
Summary of the Application
Researchers at the University of Hawaiʻi at Mānoa’s Department of Chemistry have discovered a method to produce methanediamine in a lab under conditions that mimic icy interstellar nanoparticles in cold molecular clouds in space .
Methods of Application or Experimental Procedures
The researchers used low-temperature interstellar analog ices composed of ammonia and methylamine, and exposed them to energetic electrons which act as proxies for galactic cosmic rays. These conditions simulate the environment within cold molecular clouds .
Results or Outcomes
The researchers were able to identify methanediamine subliming from the ice . This discovery shows that molecular clouds are home to new types of chemistries not previously considered .
Chemical Synthesis
Methanediamine dihydrochloride has been used in chemical synthesis since 1914 .
Summary of the Application
The hydrochloride is useful for the synthesis of primary amides from amino acids .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the sources .
Results or Outcomes
The specific results or outcomes of these synthetic preparations are not detailed in the sources .
Computational Chemistry
Methanediamine has been the subject of theoretical scrutiny in computational chemistry .
Summary of the Application
Methanediamine is used as a model compound to study systems containing the R–X–C–Y backbone, where X has a lone pair and Y represents any element more electronegative than carbon .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the sources .
Results or Outcomes
The specific results or outcomes of these computational studies are not detailed in the sources .
Synthetic Chemistry
Methanediamine dihydrochloride can be used as a reactant to synthesize various compounds .
Summary of the Application
Methanediamine dihydrochloride can be used to synthesize poly(methylene biguanides) via polycondensation reaction with sodium dicyanamide in the presence of 1-butanol. It can also be used to synthesize didodecanoylamides by reacting with (2 S )-2-methyldodecanoyl chloride via acylation in the presence of sodium bicarbonate .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the sources .
Results or Outcomes
The specific results or outcomes of these synthetic preparations are not detailed in the sources .
Safety And Hazards
特性
IUPAC Name |
methanediamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N2.2ClH/c2-1-3;;/h1-3H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYJCJJCNRIMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N2.2ClH, CH8Cl2N2 | |
| Record name | METHYLENEDIAMINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20647 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2372-88-5 (Parent) | |
| Record name | Methanediamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057166924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4025531 | |
| Record name | Methanediamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methylenediamine dihydrochloride is a white granular solid. Decomposes at approximately 275 °F (changes to white puffy solid), then slowly darkens until total decomposition at approximately 464 °F. (NTP, 1992) | |
| Record name | METHYLENEDIAMINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20647 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992) | |
| Record name | METHYLENEDIAMINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20647 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Methanediamine dihydrochloride | |
CAS RN |
57166-92-4 | |
| Record name | METHYLENEDIAMINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20647 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methanediamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057166924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanediamine, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanediamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylenediamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHANEDIAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZB0836N6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
Starts decomposing at approximately 275 °F (NTP, 1992) | |
| Record name | METHYLENEDIAMINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20647 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid](/img/structure/B147109.png)






